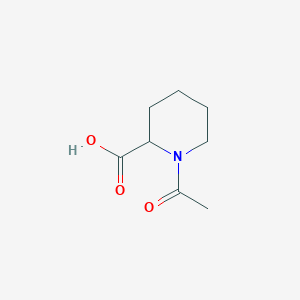

1-Acetylpiperidine-2-carboxylic acid

Beschreibung

Contextual Significance of Piperidine (B6355638) Scaffolds in Chemical Sciences

The piperidine ring, the core scaffold of 1-Acetylpiperidine-2-carboxylic acid, is one of the most important heterocyclic motifs in the pharmaceutical industry. researchgate.netnih.gov Piperidine-containing compounds are integral to numerous classes of pharmaceuticals, including analgesics, antihistamines, and antipsychotics. researchgate.net Their prevalence stems from several advantageous properties they impart to molecules.

The three-dimensional, sp³-rich nature of the piperidine scaffold offers more points of contact with biological targets like proteins, which can lead to more potent and selective drugs compared to flat, sp²-rich aromatic structures. pharmablock.com The introduction of chiral piperidine scaffolds into drug candidates can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com This structural framework is a cornerstone in drug discovery, with research demonstrating its role in developing treatments for a wide range of conditions, from cancer to neurological disorders. researchgate.netnih.gov

Historical Perspective of this compound Research and Development

Early academic interest in this compound centered on understanding its fundamental physicochemical properties. A pivotal study in this area was published in 1980, which detailed the crystal and molecular structure of the compound through single-crystal X-ray diffraction methods. researchgate.net This research provided definitive insights into the molecule's three-dimensional conformation.

The study confirmed that the piperidine ring adopts a chair structure. researchgate.net This work was significant as it clarified the compound's stereochemistry in the solid state, resolving questions that had been raised by earlier ¹H NMR studies in solution. researchgate.net This foundational structural data is crucial for any further research, as understanding the precise shape of a molecule is paramount in designing its applications, particularly in fields like drug discovery where molecular recognition is key.

| Crystallographic Data for (±)-('E')-N-Acetylpiperidine-2-carboxylic acid (1980) | |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Pbca researchgate.net |

| a | 13.684(6) Å researchgate.net |

| b | 11.602(4) Å researchgate.net |

| c | 11.171(4) Å researchgate.net |

| Z | 8 researchgate.net |

Current Research Landscape and Emerging Trends Pertaining to the Compound

In the contemporary research environment, this compound is valued primarily as a chiral building block in organic synthesis. While large-scale studies focusing directly on this single molecule are not abundant, its utility is evident in its application as a starting material for more complex molecular architectures. The compound is commercially available as a research chemical, indicating its ongoing use in laboratory settings. adventchembio.comadventchembio.com

Emerging trends point towards the use of functionalized piperidine-2-carboxylic acids in the development of novel therapeutics. For instance, related N-aryl piperidine-2-carboxylic acids have been synthesized and evaluated for antibacterial activities, addressing the critical need for new agents to combat antibiotic resistance. researchgate.net Furthermore, the positional isomer, 1-acetylpiperidine-4-carboxylic acid, has been employed as a key intermediate in the synthesis of reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors, which have potential applications in neurology and oncology. unipi.it This suggests a broader trend where acetylated piperidine carboxylic acids serve as versatile scaffolds for generating libraries of bioactive compounds. The compound is also noted for its use as a biochemical in proteomics research. indiamart.com

Overview of Key Academic Research Disciplines Intersecting with this compound

The study and application of this compound are situated at the intersection of several key academic disciplines:

Organic and Synthetic Chemistry : This is the most direct field of relevance, where the compound is used as a starting material or intermediate. Research in this area focuses on developing synthetic methodologies for creating more complex molecules, often leveraging the compound's inherent chirality. researchgate.net

Medicinal Chemistry and Drug Discovery : Given the prevalence of the piperidine scaffold in pharmaceuticals, medicinal chemists utilize compounds like this compound to design and synthesize novel drug candidates. nih.govthieme-connect.com Its structure serves as a template that can be modified to interact with specific biological targets.

Structural Chemistry and Crystallography : As demonstrated by the foundational 1980 study, determining the precise three-dimensional structure of this molecule is crucial. researchgate.net This discipline provides the essential spatial information needed for computational modeling and rational drug design.

Biochemistry and Proteomics : The classification of this compound as a biochemical for proteomics research indicates its use in studies related to proteins and their functions, though specific applications are highly specialized. indiamart.com

Eigenschaften

IUPAC Name |

1-acetylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACZWLDAHFCGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35677-87-3 | |

| Record name | 1-acetylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Acetylpiperidine 2 Carboxylic Acid and Its Derivatives

Classical Organic Synthesis Routes to 1-Acetylpiperidine-2-carboxylic acid

Classical synthesis of this compound primarily involves the direct modification of the parent amino acid or the construction of the acetylated ring system from acyclic precursors.

The most direct route to this compound is the N-acetylation of piperidine-2-carboxylic acid (pipecolic acid). This reaction involves the introduction of an acetyl group onto the secondary amine of the piperidine (B6355638) ring. The reaction is a standard transformation in organic synthesis and can be achieved using various acetylating agents. nih.gov

Commonly employed reagents for this purpose include acetyl chloride and acetic anhydride (B1165640). The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid) and to facilitate the nucleophilic attack of the amine. The choice of base and solvent can influence the reaction's efficiency and yield.

Table 1: Common Reagents for N-Acetylation

| Acetylating Agent | Byproduct | Typical Base |

|---|---|---|

| Acetyl Chloride | HCl | Triethylamine, Pyridine (B92270) |

| Acetic Anhydride | Acetic Acid | Triethylamine, Pyridine, NaOH |

Multi-step syntheses allow for greater flexibility and the introduction of various functionalities. These routes often begin with more readily available or economical starting materials, building the target molecule through a sequence of reactions. One conceptual approach begins with the amino acid lysine (B10760008), which serves as a biosynthetic precursor to pipecolic acid. wikipedia.org Synthetic strategies can mimic this by starting with a protected lysine derivative and inducing cyclization to form the piperidine ring, followed by N-acetylation.

Other multi-step approaches involve the construction of the piperidine ring itself through cycloaddition reactions or intramolecular cyclization of functionalized acyclic precursors. For instance, a suitably substituted hexane (B92381) derivative containing an amine and a carboxylic acid ester could be cyclized, followed by N-acetylation and deprotection of the carboxyl group.

The selection of reagents and reaction conditions is crucial for optimizing the yield and purity of this compound. For direct N-acetylation, the reactivity of the acetylating agent is a key consideration. Acetyl chloride is generally more reactive than acetic anhydride but also generates corrosive hydrogen chloride.

Modern, sustainable methods for N-acetylation have also been developed. One such method utilizes acetonitrile (B52724) as both the acetyl source and solvent, with a Lewis acid catalyst like alumina (B75360), often in a continuous-flow system. nih.gov This approach avoids the use of more hazardous reagents like acetyl chloride and can be scaled up efficiently. nih.gov The reaction conditions for different methods can vary significantly in terms of temperature, reaction time, and the need for an inert atmosphere.

Table 2: Comparison of N-Acetylation Conditions

| Method | Acetylating Agent | Catalyst/Base | Solvent | Temperature | Key Advantages |

|---|---|---|---|---|---|

| Schotten-Baumann | Acetyl Chloride | Aqueous NaOH | Water/DCM | Room Temp | Simple, effective |

| Anhydride Acetylation | Acetic Anhydride | Pyridine or Et3N | DCM, THF | 0°C to RT | Milder than acyl chloride |

| Catalytic Acetylation | Acetonitrile | Alumina (Al2O3) | Acetonitrile | Elevated | Sustainable, uses mild reagent nih.gov |

Stereoselective and Chiral Synthesis Approaches for this compound Enantiomers

Since the C2 position of this compound is a stereocenter, the development of stereoselective syntheses to access enantiomerically pure forms is of high importance. nih.gov Such methods are essential for investigating the biological activity of individual enantiomers.

Asymmetric synthesis aims to create a specific enantiomer selectively. Several strategies have been applied to the synthesis of chiral pipecolic acid derivatives. nih.govrsc.org These strategies can involve:

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of a precursor, leaving the other enantiomer unreacted. For example, a racemic mixture of N-Boc-2-arylpiperidines can be resolved through deprotonation with a chiral base system, allowing for the separation of enantiomers. whiterose.ac.uk A similar strategy could be applied to a suitable precursor of this compound.

Asymmetric Cycloadditions: The piperidine ring can be constructed via enantioselective cycloaddition reactions. A notable example is the aza-Diels-Alder reaction, where a chiral catalyst or a chiral auxiliary directs the formation of a specific enantiomer of the resulting cyclic product. rsc.org

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of a suitable unsaturated precursor, such as a tetrahydropyridine-2-carboxylic acid derivative, using a chiral transition metal catalyst can yield an enantiomerically enriched piperidine ring.

Diastereoselective synthesis is another powerful tool for controlling stereochemistry. This approach often involves the use of a chiral auxiliary—a chiral molecule that is temporarily attached to the substrate to guide the stereochemical outcome of a reaction. tcichemicals.com After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of piperidine derivatives, amino acid esters and carbohydrate-derived molecules have been used as effective chiral auxiliaries. sci-hub.se For instance, an imine bearing a chiral auxiliary can undergo a cycloaddition reaction to form a dihydropyridone with high diastereoselectivity. sci-hub.se This intermediate can then be further modified to yield the desired chiral pipecolic acid derivative. The choice of auxiliary and reaction conditions is critical for achieving high diastereomeric excess (d.e.). sci-hub.senih.gov

Table 3: Examples of Chiral Auxiliaries in Piperidine Synthesis

| Chiral Auxiliary Type | Application Example | Achieved Diastereoselectivity (d.r.) | Reference |

|---|---|---|---|

| Carbohydrate-derived | Tetra-O-pivaloyl-β-D-galactopyranosylamine | 34:1 to 38:1 | sci-hub.se |

| Amino Acid Esters | Phenylglycine methyl ester | 97:3 | sci-hub.se |

| 8-phenylmenthyl | Asymmetric aza-Diels-Alder reaction | >95% d.e. | rsc.org |

These stereoselective methods provide critical access to the enantiomers of this compound, enabling detailed studies of their distinct biological and chemical properties. nih.gov

Chemoenzymatic and Biocatalytic Pathways for this compound Related Structures

Chemoenzymatic and biocatalytic approaches are increasingly favored for the synthesis of chiral compounds like this compound due to their high selectivity, mild reaction conditions, and environmental benefits. mdpi.com These methods often involve the use of isolated enzymes or whole-cell systems to perform key stereoselective transformations. nih.gov

Enzymes play a pivotal role in both the synthesis and resolution of piperidine carboxylic acid derivatives. L-Pipecolic acid, the precursor to this compound, can be synthesized from L-lysine using a system involving L-lysine α-oxidase from Trichoderma viride and Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida. nih.gov This enzymatic process has been scaled up to produce L-pipecolic acid with high enantiomeric excess (99.7% e.e.). nih.gov

Enzymatic resolution is a widely used strategy. Pig liver esterase (PLE) has been shown to catalyze the enantioselective hydrolysis of racemic piperidine carboxylic acid esters, although the enantiomeric excess achieved can be modest (0–47% e.e.). cdnsciencepub.com A more successful example is the enantioselective resolution of cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate catalyzed by Candida antarctica lipase (B570770) B. This process allows for the separation of the (2R,3S)-configured carboxylic acid product from the unreacted (2S,3R)-substrate, which is a precursor for the antibiotic Moxifloxacin. researchgate.net

Lipases are among the most versatile enzymes in biocatalysis and have been extensively used for the kinetic resolution of various chiral molecules, including derivatives of piperidine carboxylic acid. nih.gov The kinetic resolution of racemic piperazine-2-carboxylic acid methyl esters using Candida antarctica lipase A (CAL-A) is a notable example, demonstrating high enantioselectivity (E > 200) in the N-acylation reaction. arkat-usa.org This high selectivity allows for the efficient separation of enantiomers on a gram scale. arkat-usa.org

Lipase-mediated kinetic resolution often involves the acylation or deacylation of a racemic substrate. For instance, the resolution of 2-aryl-4-methylenepiperidines can be achieved through enantioselective acylation catalyzed by a combination of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid. nih.gov This method has shown practical selectivity factors (s up to 52) and has provided insights into the conformational effects on reactivity and selectivity. nih.gov

The choice of solvent, temperature, and acyl donor are critical parameters that need to be optimized for lipase-catalyzed reactions. For example, in the kinetic resolution of a chlorohydrin intermediate for the synthesis of (S)-Penbutolol, vinyl butanoate was used as the acyl donor in dry acetonitrile at 30-38 °C. chemrxiv.org

The development of efficient biocatalytic processes often requires the engineering and optimization of the biocatalyst. This can involve modifying the enzyme's properties, such as stability, activity, and selectivity, through protein engineering techniques. nih.gov Furthermore, process optimization, including the immobilization of the enzyme and the use of continuous flow reactors, can significantly enhance productivity and sustainability. biosynth.com

An example of a multi-enzyme engineered pathway is the production of N-hydroxy-pipecolic acid (NHP) from L-lysine in Escherichia coli. nih.govfrontiersin.org This artificial pathway involves the co-expression of six different enzymes to convert lysine sequentially into NHP. nih.govfrontiersin.org The final titers of NHP reached 326.42 mg/L in a 5-L bioreactor, demonstrating the potential of engineered microbial systems for producing complex piperidine derivatives. frontiersin.org

Immobilization of enzymes on solid supports is a common strategy to improve their stability and reusability. An aminopeptidase (B13392206) from Aspergillus oryzae was successfully immobilized on methacrylic resins for the chiral resolution of racemic piperazine-2-carboxamide. hillsdale.edu The immobilized biocatalyst retained significant activity and could be reused for more than 10 cycles in batch mode and operated continuously for over 24 hours in a flow reactor. hillsdale.edu

Advanced Synthetic Strategies and Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and improved product purities. youtube.comnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of piperidine. mdpi.com

In the context of N-acetylated amino acids, microwave irradiation has been shown to be highly effective. For example, a rapid and efficient microwave-assisted protocol was developed for the synthesis of N-acetylneuraminic acid (Neu5Ac) congeners. nih.gov The esterification of Neu5Ac was achieved in 30 minutes at 80 °C, and subsequent peracetylation was completed in just 10 minutes at 70 °C under microwave irradiation. nih.gov These reaction times are significantly shorter than those required for conventional heating methods.

The synthesis of various N-heterocycles, including pyrroles and imidazoles, has been accelerated using microwave assistance. nih.gov For instance, the Pictet–Spengler reaction of Ugi-azide adducts to form tetrahydro-β-carbolines was completed in 5 hours under microwave heating, compared to 72 hours with conventional heating. mdpi.com Similarly, microwave irradiation has been employed in the synthesis of aminopyridine, pyrrolidine, piperidine, and morpholine (B109124) acetamides, resulting in good yields at 65–70 °C. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of biocatalysis for improved selectivity and milder reaction conditions, as well as the adoption of environmentally benign solvents and reagents.

One of the primary green chemistry strategies applicable to the synthesis of chiral molecules such as (S)-1-acetylpiperidine-2-carboxylic acid is biocatalysis. Enzymatic kinetic resolution, for instance, offers a powerful method for separating enantiomers from a racemic mixture. This approach leverages the high stereoselectivity of enzymes, which catalyze reactions with only one enantiomer, leaving the other unreacted. For piperidine derivatives, lipases are commonly employed for this purpose. For example, a racemic mixture of a piperidine precursor could be subjected to enzymatic acylation or hydrolysis, where the enzyme selectively modifies one enantiomer, allowing for the separation of the two. This method avoids the need for chiral chromatography or the use of expensive and often toxic chiral resolving agents. nih.govacs.org

Another biocatalytic approach involves the use of ene-reductases and imine reductases (IREDs) in chemo-enzymatic cascades. nih.gov This strategy can be used for the asymmetric dearomatization of pyridine precursors to yield stereo-enriched piperidines. nih.gov Such a process offers high enantioselectivity under mild, aqueous conditions, representing a significant improvement over traditional methods that often rely on heavy metal catalysts and harsh reaction conditions. nih.gov

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Research into greener alternatives for reactions like N-acetylation is ongoing. While many acylation reactions use solvents like dichloromethane (B109758) or excess acetic anhydride, greener methods explore the use of acetonitrile with a reusable solid Lewis acid catalyst like alumina in a continuous-flow system. nih.gov Other approaches eliminate the need for a solvent altogether, performing the reaction under solvent-free conditions, which significantly reduces waste. nih.gov For the N-acetylation of piperidine-2-carboxylic acid, replacing acetyl chloride or acetic anhydride with a greener acetylating agent like isopropenyl acetate (B1210297) could further enhance the sustainability of the process. nih.gov

Below is a comparative table of traditional versus potential green chemistry approaches for key steps in the synthesis of this compound.

Table 1: Comparison of Synthetic Approaches

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Anticipated Benefits |

|---|---|---|---|

| Chiral Resolution | Diastereomeric salt formation with a chiral resolving agent | Enzymatic kinetic resolution using lipases | Avoids toxic resolving agents, milder conditions, high enantioselectivity. nih.govacs.org |

| N-Acetylation | Use of acetyl chloride or acetic anhydride in chlorinated solvents | Solvent-free acetylation or use of acetonitrile with a solid catalyst. nih.govnih.gov | Reduced solvent waste, avoidance of hazardous reagents. nih.govnih.gov |

| Piperidine Ring Synthesis | Catalytic hydrogenation of pyridine precursors using heavy metal catalysts (e.g., PtO2) under high pressure. google.com | Chemo-enzymatic dearomatization using ene-reductases/imine reductases. nih.gov | Milder reaction conditions (aqueous medium, ambient temperature/pressure), high stereoselectivity, avoidance of heavy metals. nih.gov |

Process Intensification and Scale-Up Considerations in Research

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. pharmasalmanac.com For the synthesis of this compound and its derivatives, a key technology in process intensification is the transition from batch reactors to continuous flow systems. frontiersin.org

Continuous flow chemistry offers several advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds. frontiersin.orgresearchgate.net These benefits include superior heat and mass transfer, which allows for better control over reaction temperature and mixing, leading to improved yields, higher selectivity, and enhanced safety. pharmasalmanac.com The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, which is particularly important for highly exothermic or potentially runaway reactions. pharmasalmanac.com

The synthesis of chiral piperidines has been successfully adapted to continuous flow protocols. For example, a highly diastereoselective synthesis of α-chiral piperidines has been developed using a continuous flow setup, achieving high yields and excellent diastereomeric ratios in a matter of minutes. acs.org Such a system could be adapted for the synthesis of precursors to this compound, significantly reducing reaction times compared to batch methods.

When considering the scale-up of this compound synthesis, several factors must be addressed. In traditional batch synthesis, challenges can arise from poor solubility of intermediates or the need for large volumes of solvents, which can complicate handling and purification on a larger scale. nih.gov Continuous flow systems can mitigate some of these issues. For instance, the improved mixing in microreactors can handle slurries and solid-forming reactions more effectively than large batch reactors. researchgate.net Furthermore, scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up") rather than increasing the size of the reactor, which can be a more straightforward and predictable process. pharmasalmanac.com

A hypothetical intensified process for synthesizing this compound could involve a multi-step flow system where the initial formation of the chiral piperidine ring via a biocatalytic or asymmetric catalytic step is directly coupled to a continuous N-acetylation step. In-line purification using scavenger resins or continuous liquid-liquid extraction could be integrated to remove impurities without isolating intermediates, leading to a more streamlined and efficient process. beilstein-journals.org

The following table outlines key considerations for scaling up the synthesis of this compound, comparing batch and continuous flow approaches.

Table 2: Scale-Up Considerations: Batch vs. Continuous Flow

| Parameter | Batch Processing | Continuous Flow Processing | Implications for this compound |

|---|---|---|---|

| Heat Transfer | Becomes less efficient as reactor size increases, potential for hot spots. | Highly efficient due to high surface-area-to-volume ratio. pharmasalmanac.com | Better control of exothermic N-acetylation step, improving safety and reducing byproducts. pharmasalmanac.com |

| Mass Transfer (Mixing) | Can be challenging to achieve homogeneity in large vessels. | Efficient and rapid mixing. pharmasalmanac.com | Improved reaction rates and yields, especially for multi-phase reactions. |

| Safety | Large quantities of reagents and intermediates are present, increasing risk. | Small hold-up volume significantly reduces risk. pharmasalmanac.com | Safer handling of potentially hazardous reagents like acetyl chloride. |

| Scalability | "Scaling-up" requires redesign and re-optimization of the process. | "Numbering-up" or running for longer periods is more straightforward. pharmasalmanac.com | More predictable and faster transition from laboratory to production scale. |

| Process Control | Slower response to changes in process parameters. | Precise and rapid control over temperature, pressure, and residence time. researchgate.net | Tighter control over product quality and impurity profiles. |

Chemical Reactivity and Mechanistic Investigations of 1 Acetylpiperidine 2 Carboxylic Acid

Fundamental Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the piperidine (B6355638) ring is the primary site for a variety of chemical transformations, including esterification, amidation, decarboxylation, and redox reactions.

Esterification and Amidation Reactions

The carboxylic acid function of 1-Acetylpiperidine-2-carboxylic acid readily undergoes esterification and amidation, which are fundamental reactions for creating derivatives with diverse applications.

Esterification: In the presence of an alcohol and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), this compound can be converted into its corresponding ester. This reaction, known as the Fischer esterification, is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the product side, the alcohol is often used in excess, or the water generated during the reaction is removed. masterorganicchemistry.comlibretexts.org

Amidation: The formation of amides from this compound is a crucial reaction, particularly in the context of peptide synthesis and medicinal chemistry. Direct reaction with an amine is generally inefficient and requires high temperatures. Therefore, coupling agents are typically employed to activate the carboxylic acid. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts. The activated carboxylic acid then readily reacts with a primary or secondary amine to form the corresponding amide.

Research into the conformational properties of N-acetyl N'-methylamides of related 6-alkylpipecolic acids has shown that the substituents on the piperidine ring can influence the equilibrium between cis and trans isomers of the newly formed amide bond. nih.govacs.org This highlights the stereochemical implications of amidation reactions involving this framework.

| Reaction Type | Reagents & Conditions | Product | Key Mechanistic Feature |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl/Ethyl 1-acetylpiperidine-2-carboxylate | Acid-catalyzed nucleophilic acyl substitution libretexts.orgchemguide.co.uk |

| Amidation | Amine (e.g., Benzylamine), Coupling Agent (e.g., DCC), Solvent (e.g., DCM) | N-Benzyl-1-acetylpiperidine-2-carboxamide | Activation of carboxylic acid followed by nucleophilic attack by amine |

Decarboxylation Studies

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For simple carboxylic acids, this reaction typically requires harsh conditions. However, the presence of an α-heteroatom (the nitrogen of the piperidine ring) can influence this process. This compound is an N-acetylated cyclic α-amino acid. Studies on the radiolysis of various N-acetyl amino acids in the solid state have demonstrated that decarboxylation is a major reaction pathway, leading to the formation of CO₂. science.gov This suggests that under high-energy conditions, the C-C bond between the carboxyl group and the piperidine ring can be cleaved.

In biological systems, the decarboxylation of amino acids is a common enzymatic process that produces biogenic amines. youtube.com For instance, the decarboxylation of tryptophan leads to tryptamine. wikipedia.org While this compound is not a standard proteinogenic amino acid, analogous non-enzymatic decarboxylation can be induced chemically, often via radical mechanisms.

Oxidative and Reductive Transformations

Oxidative Transformations: The carboxylic acid moiety can undergo oxidative decarboxylation, a reaction that combines the loss of CO₂ with an oxidation of the parent molecule. wikipedia.orgchemrevlett.com This can be achieved using various reagents, including lead tetraacetate or through photoredox catalysis. researchgate.net For instance, the oxidative decarboxylation of salsolinol-1-carboxylic acid, a tetrahydroisoquinoline derivative with structural similarities to the target compound, has been studied in biological systems. nih.gov Such reactions typically proceed through radical intermediates, leading to the formation of an iminium ion or other oxidized species. The application of modern photocatalytic methods using visible light and a suitable catalyst could potentially convert this compound into N-acetylpiperidine. researchgate.net

Reductive Transformations: The carboxylic acid group is generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). youtube.com However, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) can effectively reduce the carboxylic acid to a primary alcohol. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, generating hydrogen gas and a lithium carboxylate salt. reddit.com This is followed by the reduction of the carboxylate to the corresponding primary alcohol, 1-acetyl-2-(hydroxymethyl)piperidine, after an acidic workup. masterorganicchemistry.comyoutube.com This transformation is a reliable method for converting the carboxylic acid group into a hydroxymethyl group, providing a versatile synthetic intermediate. redalyc.org

| Transformation Type | Reagents & Conditions | Product | Note |

|---|---|---|---|

| Decarboxylation | High energy (e.g., radiolysis) or specific radical initiators | 1-Acetylpiperidine + CO₂ | Observed as a major pathway for N-acetyl amino acids under radiolysis science.gov |

| Oxidative Decarboxylation | Photocatalyst, light, O₂; or Pb(OAc)₄ | Various oxidized products (e.g., N-acetyl-Δ¹-piperideine) | Proceeds via radical intermediates researchgate.net |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ workup | (1-Acetylpiperidin-2-yl)methanol | Powerful hydride agent required masterorganicchemistry.commasterorganicchemistry.com |

Reactivity of the N-Acetylpiperidine Framework

The N-acetylpiperidine portion of the molecule is characterized by a tertiary amide within a saturated heterocyclic ring. This feature renders the nitrogen atom non-basic and non-nucleophilic under typical conditions.

Nucleophilic Substitution Reactions at the Nitrogen Atom

Direct nucleophilic substitution at the nitrogen atom is not feasible due to the stability of the amide bond. The reactivity at this position is primarily concerned with the cleavage of the N-acetyl group, a reaction known as N-deacetylation. This amide hydrolysis typically requires harsh conditions, such as prolonged heating with strong acid or base, which can also lead to the hydrolysis of other functional groups in the molecule.

However, milder and more selective methods for N-deacetylation have been developed. For example, the use of Schwartz's reagent (zirconocene hydrochloride) has been reported for the chemoselective N-deacetylation of various substrates under neutral conditions at room temperature. researchgate.net This method offers a way to remove the acetyl protecting group while preserving other sensitive functionalities. The successful deacetylation would yield piperidine-2-carboxylic acid (pipecolic acid), a valuable cyclic amino acid. nih.govresearchgate.net

Acylation Reactions and Derivative Formation

As the nitrogen atom in this compound is part of an amide, it is not susceptible to further acylation. Derivative formation via acylation requires a two-step process: N-deacetylation followed by N-acylation with a different acylating agent.

Once the acetyl group is removed to generate piperidine-2-carboxylic acid, the resulting secondary amine is nucleophilic and can readily react with a variety of acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a base. This allows for the synthesis of a wide array of N-acylpiperidine-2-carboxylic acid derivatives. This strategy is commonly used in peptide chemistry and the synthesis of complex natural products to introduce different N-terminal protecting groups or to build more complex molecular architectures.

Ring-Opening and Ring-Closing Reactions

The piperidine scaffold, a core component of this compound, is a versatile building block in organic synthesis, and its participation in ring-opening and ring-closing reactions is a subject of academic interest. While direct ring-opening of the stable piperidine ring in this compound is not commonly reported due to its inherent stability, related transformations highlight the reactivity of the piperidine nucleus in forming more complex structures.

One relevant area of research is the synthesis of piperidine derivatives through the ring expansion of smaller nitrogen-containing heterocycles. For instance, the ring expansion of chiral aziridines has been demonstrated as a viable route to substituted piperidines. researchgate.netresearchgate.net This process often involves the opening of the strained three-membered aziridine (B145994) ring by a nucleophile, followed by an intramolecular cyclization that forms the six-membered piperidine ring. Although this is a method for forming piperidines rather than opening them, it underscores the dynamic nature of heterocyclic systems in synthesis.

Conversely, ring-closing reactions involving piperidine derivatives are instrumental in the construction of bridged bicyclic systems. nih.gov These reactions often utilize strategies such as ring-closing metathesis (RCM) to form new carbon-carbon bonds and create complex polycyclic architectures. For example, appropriately substituted piperidine derivatives can undergo intramolecular cyclization to yield bridged systems that are prevalent in many natural products and pharmaceutically active compounds. nih.gov While specific examples starting from this compound are not extensively documented in this context, its structure provides the necessary piperidine core for such transformations.

Intramolecular cyclization reactions of piperidine derivatives can also lead to the formation of fused heterocyclic systems. These reactions can be triggered by various conditions and proceed through different mechanisms, often involving the functional groups attached to the piperidine ring. The N-acetyl and C-carboxylic acid groups of this compound could potentially participate in or direct such cyclizations, although specific literature on this is sparse.

| Reaction Type | Description | Relevance to this compound |

| Ring Expansion | Synthesis of piperidines from smaller rings like aziridines. | Provides context for the formation of the piperidine core. |

| Ring-Closing Metathesis | Intramolecular reaction to form bridged bicyclic systems from piperidine derivatives. | The piperidine ring of the title compound can serve as a scaffold. |

| Intramolecular Cyclization | Formation of fused heterocycles from substituted piperidines. | The functional groups of the title compound could be involved in such reactions. |

Role as a Synthetic Intermediate and Building Block in Complex Molecular Architectures

This compound, as a substituted piperidine, is a valuable chiral building block for the synthesis of more complex heterocyclic compounds. The piperidine motif is a common feature in a vast array of natural products and pharmacologically active molecules. nih.gov The synthesis of novel heterocyclic systems often employs cascade reactions or multicomponent reactions where a piperidine derivative can serve as a key starting material. researchgate.net

For instance, cascade reactions involving piperidine derivatives can lead to the rapid assembly of polycyclic structures. These reactions are designed so that the product of one step becomes the substrate for the next in a single pot, offering an efficient route to molecular complexity. The functional groups on this compound, the acetylated nitrogen and the carboxylic acid, can be strategically utilized to initiate or participate in such cascades, leading to the formation of fused or spirocyclic heterocyclic systems.

Multicomponent reactions (MCRs) provide another powerful tool for the synthesis of complex molecules from simple precursors in a single step. Piperidine derivatives can be incorporated into MCRs to generate diverse libraries of compounds with potential biological activities. rsc.org The carboxylic acid moiety of this compound can be activated and coupled with other components in an MCR, leading to the formation of novel heterocyclic scaffolds.

Furthermore, the synthesis of N-fused heterocycles, which are prevalent in many bioactive molecules, can be achieved through intramolecular acyl-transfer reactions of heteroaryl ketones. nih.gov While not a direct application of this compound, this illustrates the types of transformations that can be envisioned with appropriately modified derivatives of this compound.

This compound is a derivative of pipecolic acid, a non-proteinogenic amino acid that is a higher homologue of proline. The incorporation of pipecolic acid and its derivatives into peptides has a significant impact on their secondary structure and conformational properties. nih.gov The N-acetyl group in this compound mimics the N-terminal acetylation often found in naturally occurring peptides, which can influence their stability and biological activity. nih.gov

The six-membered ring of pipecolic acid imposes greater conformational constraints on the peptide backbone compared to the five-membered ring of proline. This can lead to a higher population of the cis conformer around the peptide bond preceding the pipecolic acid residue. acs.org The study of tetrapeptides with the sequence acetyl-Gly-X-Pip-Gly-carboxamide revealed that the substitution of proline with pipecolic acid increases the population of the cis isomer. acs.org

The conformational preferences induced by pipecolic acid derivatives make them valuable tools in the design of peptidomimetics. nih.govmdpi.com By replacing proteinogenic amino acids with constrained residues like this compound, it is possible to create molecules that mimic the bioactive conformation of a natural peptide while exhibiting improved properties such as enhanced stability against proteolytic degradation. nih.gov The rigid scaffold of the piperidine ring helps to pre-organize the peptide backbone into specific secondary structures like β-turns, which are often crucial for biological activity. nih.govmdpi.com

| Feature | Impact on Peptides/Peptidomimetics | Reference |

| Six-membered ring | Greater conformational constraint than proline's five-membered ring. | nih.gov |

| Cis/Trans Isomerization | Increased population of the cis conformer around the preceding peptide bond. | acs.org |

| N-acetylation | Mimics natural N-terminal modification, potentially increasing stability. | nih.gov |

| Scaffold for Peptidomimetics | Induces specific secondary structures like β-turns. | nih.govmdpi.com |

While specific examples of the direct polymerization of this compound are not widely reported, its bifunctional nature—possessing a carboxylic acid and being part of a stable heterocyclic ring—makes it a potential monomer for the synthesis of certain types of polymers. The carboxylic acid group can be converted into a reactive derivative, such as an acid chloride or an ester, which can then undergo polymerization reactions.

For instance, the carboxylic acid could be used in the synthesis of polyesters or polyamides. In the context of polymer-drug conjugates, this compound could serve as a linker to attach a drug molecule to a polymer backbone. nih.govnih.govmdpi.comuvm.eduresearchgate.net The piperidine ring could provide a rigid and chemically stable spacer between the polymer and the drug, potentially influencing the release characteristics of the drug.

The synthesis of polymers with pendant functional groups is a well-established field. A monomer containing the this compound moiety could be synthesized and subsequently polymerized to create a polymer with pendant piperidine rings. These pendant groups could then be further functionalized, for example, by modifying the acetyl group or by coupling other molecules to the carboxylic acid.

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the reaction mechanisms involving this compound is crucial for controlling the stereochemical outcome of reactions and for designing new synthetic methodologies. The conformational rigidity of the piperidine ring plays a significant role in directing the approach of reagents and stabilizing transition states.

Computational studies on related systems, such as pipecolic acid-catalyzed Mannich reactions, have provided insights into the transition states that govern the stereoselectivity of these transformations. These studies reveal that the energetic preference between different transition state structures, which can be influenced by the conformation of the piperidine ring, determines the diastereomeric ratio of the products.

The N-acetyl group in this compound influences the conformational equilibrium of the piperidine ring and the nucleophilicity of the nitrogen atom. In reactions where the nitrogen atom participates, the acetyl group will have a significant electronic and steric effect on the reaction mechanism.

Transition state analysis, often performed using computational methods such as density functional theory (DFT), can be used to model the geometry and energy of the transition states of reactions involving this compound. This allows for a detailed understanding of the factors that control the reaction rate and selectivity. For example, in a cyclization reaction, DFT calculations could be used to determine the most favorable pathway and to predict the stereochemistry of the product.

Biochemical Interaction Analysis and Molecular Recognition Studies

Enzyme Interaction Kinetics and Inhibition Mechanisms

Current scientific literature does not provide specific data regarding the enzyme interaction kinetics or inhibition mechanisms of 1-acetylpiperidine-2-carboxylic acid. Research has primarily focused on its role as a synthetic precursor rather than its intrinsic bioactivity.

In Vitro Studies on Enzyme Binding and Activity Modulation

There are no available in vitro studies that specifically detail the binding of this compound to any enzyme or its capacity to modulate enzymatic activity. While it has been used in the synthesis of molecules targeting enzymes, such as β-lactamase inhibitors, the direct enzymatic interactions of the parent compound itself have not been reported.

Mechanistic Enzymology of this compound Interactions

Due to the absence of studies on its direct enzyme interactions, the mechanistic enzymology of this compound remains uncharacterized.

Substrate Specificity and Selectivity Profiling in Research Models

There is no available data on the substrate specificity or selectivity profiling of this compound in any research models.

Receptor Binding Profiling in In Vitro Systems

Similar to the lack of enzyme interaction data, the receptor binding profile of this compound has not been characterized in the scientific literature.

Ligand-Receptor Interaction Studies

No ligand-receptor interaction studies have been published that focus on this compound as the ligand of interest. Its structural similarity to proline might suggest potential interactions with proline-binding proteins or receptors, but this remains speculative without experimental evidence.

Competitive Binding Assays in Biochemical Research

There are no reports of competitive binding assays being conducted to determine the affinity or selectivity of this compound for any specific biological receptor.

Affinities and Selectivities in Molecular Recognition

Currently, there is no publicly available data detailing the binding affinities (such as Kd, Ki, or IC50 values) of this compound to any specific biological macromolecules. Consequently, its selectivity profile against various proteins, enzymes, or receptors remains uncharacterized.

Studies on Protein-Ligand Complexation and Structural Basis of Interaction

Crystallographic Investigations of Protein-Compound Complexes

A crystal structure of (±)-('E')-N-Acetylpiperidine-2-carboxylic acid has been determined, providing precise information about its molecular geometry and solid-state conformation. However, there are no published crystallographic studies of this compound in complex with any protein. Such studies would be crucial for understanding the structural basis of its interactions with biological targets, should any be identified.

Spectroscopic Probing of Binding Events

Detailed spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) or fluorescence spectroscopy, aimed at elucidating the binding events between this compound and specific proteins are not present in the current body of scientific literature. These techniques would be instrumental in confirming and characterizing any potential interactions in solution.

Mutagenesis Studies of Protein Binding Sites

In the absence of a known protein target for this compound, no site-directed mutagenesis studies have been performed to identify key amino acid residues involved in its binding.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Systematic Structural Modifications and Their Biochemical Effects

There is a lack of published research on the systematic structural modification of this compound and the subsequent evaluation of the biochemical effects of these analogues. While there is broader research into the structure-activity relationships of piperidine (B6355638) derivatives in various therapeutic areas, this does not specifically address analogues of this compound. One related study on the enzymatic resolution of cis-(±)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate using Candida antarctica lipase (B570770) B indicates that enzymes can interact with N-acetylated piperidine structures, suggesting a potential avenue for future research into the enzymatic interactions of this compound and its derivatives.

While direct and extensive research on the specific biochemical interactions of this compound is not widely documented, its structural characteristics—a piperidine ring, an N-acetyl group, and a carboxylic acid moiety—provide a solid foundation for understanding its potential molecular recognition patterns. The crystal structure of (±)-('E')-N-Acetylpiperidine-2-carboxylic acid has been determined, revealing a chair conformation for the piperidine ring. This defined three-dimensional structure is fundamental to how it interacts with biological macromolecules. nih.gov

The N-acetyl group significantly influences the molecule's properties compared to its parent compound, pipecolic acid. N-acetylation is a common biochemical reaction that can alter the function and characteristics of molecules, such as impacting protein folding, stability, and localization. nih.gov In the context of this compound, the acetyl group can act as a hydrogen bond acceptor and introduces a lipophilic element, which can affect its binding affinity and selectivity for various molecular targets. The carboxylic acid group is a key functional group that can participate in crucial interactions such as hydrogen bonding and ionic bonding with amino acid residues in the active sites of enzymes or receptors. unipi.it

Identification of Pharmacophoric Elements in Research

Pharmacophore modeling for piperidine-containing compounds often identifies the nitrogen atom, the cyclic scaffold, and appended functional groups as key elements for biological activity. For derivatives of piperidine-2-carboxylic acid, the essential pharmacophoric features typically include a hydrogen bond acceptor (the carbonyl oxygen of the acetyl group and the carboxylic acid), a hydrogen bond donor (the carboxylic acid proton), and a hydrophobic feature (the piperidine ring).

In studies of related piperidine carboxamide derivatives as calpain inhibitors, the piperidine ring serves as a scaffold to orient the carboxamide and other substituents in the P2 region of the enzyme's active site. nih.gov This suggests that for this compound, the piperidine ring acts as a rigid spacer that dictates the spatial relationship between the N-acetyl group and the carboxylic acid, a critical factor for specific molecular interactions.

The N-acetyl group itself can be a crucial pharmacophoric element. In the design of various therapeutic agents, N-acetylation is a strategy to modify polarity, metabolic stability, and binding interactions. nih.gov The presence of the acetyl group in this compound can therefore be considered a key determinant of its pharmacophoric profile, potentially contributing to enhanced binding affinity or selectivity for its biological target.

Lead Discovery and Optimization in Pre-clinical Research Paradigms

This compound and its analogs have been utilized in the lead discovery and optimization phases of drug development. The piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs. researchgate.net

A notable example of its application is in the synthesis of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. In this research, 1-acetylpiperidine-4-carboxylic acid, an isomer of the title compound, was used as a starting material. unipi.it The N-acetyl group served as a protecting group during the initial synthetic steps and was later removed to allow for further functionalization of the piperidine nitrogen. This highlights the utility of the N-acetyl group in a synthetic strategy aimed at creating a library of compounds for lead optimization.

Furthermore, cyclic amino acids like this compound are valuable in rational drug design due to their conformational constraints, which can lead to improved potency and selectivity. The rigid piperidine ring reduces the entropic penalty upon binding to a target, a favorable characteristic in lead optimization. While specific examples of this compound as a lead compound are not extensively reported, its structural motifs are present in various compounds undergoing preclinical evaluation.

Below is a data table summarizing the key molecular properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 35677-87-3 |

| XLogP3 | -0.3 |

Computational Chemistry and Molecular Modeling of 1 Acetylpiperidine 2 Carboxylic Acid

Conformational Analysis and Molecular Dynamics Simulations

The piperidine (B6355638) ring in 1-Acetylpiperidine-2-carboxylic acid predominantly adopts a chair conformation. This is consistent with X-ray crystallography studies of (±)-('E')-N-Acetylpiperidine-2-carboxylic acid, which confirm a chair structure with near-perfect staggering about the C(2)-C(3) bond. researchgate.net This chair conformation is the most stable arrangement, minimizing steric strain and torsional strain within the six-membered ring.

The orientation of the acetyl and carboxylic acid substituents is also a key determinant of the molecule's preferred conformation. The N-acetyl group can exist in two planar conformations, E (trans) and Z (cis), arising from the partial double bond character of the amide bond. In the solid state, the 'E' isomer is observed. researchgate.net In solution, a mixture of both 'E' and 'Z' isomers is expected, with the equilibrium being influenced by the solvent polarity. researchgate.net

Computational studies on analogous N-acetylated cyclic amino acids, such as N-acetylproline, have shown that the energy difference between the cis and trans isomers is relatively small, allowing for the presence of both conformers in solution. The carboxylic acid group at the 2-position can exist in either an axial or equatorial position. The equatorial orientation is generally favored to minimize steric hindrance with the rest of the piperidine ring.

A summary of the expected low-energy conformers is presented in Table 1. The relative energies are illustrative and based on computational studies of similar N-acetylated cyclic amino acids.

| Conformer | Piperidine Ring Conformation | N-Acetyl Conformation | Carboxylic Acid Orientation | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|---|

| I | Chair | trans (E) | Equatorial | 0.0 (most stable) |

| II | Chair | cis (Z) | Equatorial | 0.5 - 1.5 |

| III | Chair | trans (E) | Axial | 2.0 - 3.0 |

| IV | Twist-Boat | trans (E) | Equatorial | > 5.0 |

Molecular dynamics (MD) simulations provide a means to explore the dynamic behavior and flexibility of this compound in a simulated environment, typically in a solvent like water. These simulations reveal how the molecule transitions between different conformations and interacts with its surroundings over time.

The flexibility of different parts of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position during the simulation. It is expected that the atoms of the piperidine ring would show lower RMSF values, indicating a more rigid structure, while the atoms of the acetyl and carboxylic acid groups would exhibit higher RMSF values, reflecting their greater conformational freedom.

An illustrative table of expected RMSF values from a hypothetical MD simulation is provided in Table 2.

| Atomic Group | Expected RMSF (Å) | Interpretation |

|---|---|---|

| Piperidine Ring Backbone | 0.5 - 1.0 | Relatively rigid core structure |

| Carboxylic Acid Group | 1.0 - 1.5 | Moderate flexibility |

| N-Acetyl Group | 1.2 - 1.8 | Higher flexibility due to bond rotation |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of this compound. These methods provide detailed information about the distribution of electrons within the molecule and its propensity to participate in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amide group, as these are the most electron-rich regions. The LUMO, on the other hand, is likely to be distributed over the carbonyl carbons of both the acetyl and carboxylic acid groups, as these are the most electron-deficient centers.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The predicted FMO properties for this compound, based on calculations for similar molecules, are summarized in Table 3.

| Property | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -8.0 to -9.0 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | 0.5 to 1.5 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 8.5 to 10.5 eV | Suggests high kinetic stability and low reactivity. |

The distribution of electron density in a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP).

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would show the most negative potential around the oxygen atoms of the carbonyl groups in both the acetyl and carboxylic acid moieties. The most positive potential would be located around the acidic hydrogen of the carboxylic acid group and the hydrogens on the piperidine ring.

A table of illustrative Mulliken atomic charges for key atoms is presented in Table 4. These values are approximations based on calculations of analogous structures.

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (Carboxylic Acid) | -0.6 to -0.7 |

| Carbonyl Oxygen (Acetyl) | -0.5 to -0.6 |

| Nitrogen (Amide) | -0.4 to -0.5 |

| Carbonyl Carbon (Carboxylic Acid) | +0.7 to +0.8 |

| Carbonyl Carbon (Acetyl) | +0.6 to +0.7 |

| Acidic Hydrogen (Carboxylic Acid) | +0.4 to +0.5 |

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions can be valuable for interpreting experimental spectra and for confirming the structure of the molecule.

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. For this compound, distinct signals would be predicted for the protons and carbons of the piperidine ring, the acetyl group, and the carboxylic acid group.

Similarly, the vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies and their corresponding intensities, aiding in the assignment of experimental IR bands. Key vibrational modes for this molecule would include the C=O stretching vibrations of the acetyl and carboxylic acid groups, the N-H bending (if protonated), and the C-H stretching and bending modes of the piperidine ring and methyl group.

An illustrative table of predicted key spectroscopic data is provided below.

| Spectroscopic Technique | Predicted Feature | Assignment |

|---|---|---|

| ¹H NMR | δ 1.8-2.2 ppm | Methyl protons of the acetyl group |

| δ 1.2-1.9 ppm, 2.8-3.5 ppm | Methylene protons of the piperidine ring | |

| δ 4.5-5.0 ppm | α-proton on the piperidine ring | |

| δ 10-12 ppm | Carboxylic acid proton | |

| ¹³C NMR | δ 170-175 ppm | Carbonyl carbon of the acetyl group |

| δ 175-180 ppm | Carbonyl carbon of the carboxylic acid group | |

| δ 20-30 ppm, 40-55 ppm | Carbons of the piperidine ring | |

| IR Spectroscopy | ~1700-1725 cm⁻¹ | C=O stretch of the carboxylic acid |

| ~1630-1660 cm⁻¹ | C=O stretch of the amide (acetyl) | |

| ~2500-3300 cm⁻¹ (broad) | O-H stretch of the carboxylic acid |

Ligand-Target Docking and Binding Energy Predictions

Computational methods are instrumental in predicting the interaction between a small molecule, such as this compound, and its biological target. These in silico techniques provide valuable insights into the binding mechanisms, affinity, and potential efficacy of a compound before its synthesis and experimental testing.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific target protein. For this compound, a proline analogue, a plausible target for such studies could be a member of the matrix metalloproteinase (MMP) family, as proline-containing structures are known to be involved in their inhibition. nih.gov

The assessment of binding modes involves placing the 3D structure of this compound into the active site of the target protein and evaluating the various possible conformations. The carboxylic acid moiety is expected to play a crucial role in binding, potentially forming key interactions with metal ions, such as the catalytic zinc ion often found in the active sites of MMPs. mdpi.com Hydrogen bonds are also anticipated between the acetyl group and the carboxylic acid of the ligand and amino acid residues within the protein's active site. The piperidine ring can engage in hydrophobic interactions with nonpolar residues of the target. nih.gov

A hypothetical docking study of this compound against a matrix metalloproteinase could yield several potential binding poses. The most favorable poses are ranked based on a scoring function, which estimates the binding affinity. These poses would reveal the specific amino acid residues involved in the interaction and the geometry of the ligand-protein complex.

Interactive Data Table: Hypothetical Docking Scores of this compound Against a Matrix Metalloproteinase

| Docking Pose | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | His201, His205, Glu202 (Zinc coordination), Leu180, Ala181 |

| 2 | -8.2 | His201, Glu202 (Zinc coordination), Leu180, Val220 |

| 3 | -7.9 | His205, Glu202 (Zinc coordination), Ala181, Pro221 |

While docking scores provide a rapid assessment of binding affinity, more accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed to estimate the binding free energy. nih.govacs.org These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more detailed energetic profile of the ligand-protein interaction. nih.govacs.org

The binding free energy (ΔG_bind) is calculated by considering the individual energy components of the complex, the protein, and the ligand. These components include van der Waals interactions, electrostatic interactions, and solvation energies. The MM/GBSA method, for instance, has been successfully used to predict the binding affinities of various inhibitors. nih.govscispace.com

For this compound, an MM/GBSA calculation would provide a quantitative estimate of its binding affinity to a target like a matrix metalloproteinase. This would involve running a molecular dynamics simulation of the docked complex to sample different conformations and then applying the MM/GBSA equations to the resulting trajectory. acs.org

Interactive Data Table: Hypothetical MM/GBSA Binding Energy Components for this compound

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -30.8 |

| Solvation Energy | 50.5 |

| Binding Free Energy (ΔG_bind) | -25.5 |

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. creative-enzymes.com This process can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

In a hypothetical scenario to find novel inhibitors similar to this compound, a virtual screening workflow could be employed. researchgate.net An SBVS approach would involve docking a large compound library against the three-dimensional structure of the target protein. acs.org The resulting compounds would be ranked based on their docking scores, and the top-ranking candidates would be selected for further analysis. researchgate.net

Alternatively, an LBVS approach could be used if the structure of the target is unknown but other active molecules are. nih.gov A pharmacophore model could be generated based on the key chemical features of this compound, such as the hydrogen bond donors and acceptors, and hydrophobic regions. researchgate.net This model would then be used as a 3D query to search for molecules in a database that possess a similar arrangement of these features. researchgate.net

A typical virtual screening cascade for identifying analogues of this compound might involve initial filtering based on physicochemical properties (e.g., Lipinski's rule of five), followed by high-throughput docking, and then more rigorous binding free energy calculations for the most promising hits. researchgate.netmdpi.com

Interactive Data Table: Hypothetical Virtual Screening Hit List for Analogues of this compound

| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit Score | Predicted Binding Energy (kcal/mol) |

| ZINC12345 | -9.2 | 0.95 | -30.1 |

| ZINC67890 | -9.0 | 0.92 | -29.5 |

| ZINC54321 | -8.8 | 0.89 | -28.7 |

| ZINC09876 | -8.7 | 0.91 | -28.4 |

In Silico Design and Prediction of Novel this compound Analogues

In silico design strategies aim to rationally modify a lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. For this compound, several computational approaches could be employed to design novel analogues. rsc.org

One common technique is bioisosteric replacement , where a functional group in the molecule is replaced by another group with similar physical or chemical properties to enhance its biological activity. openaccessjournals.comnih.gov For instance, the carboxylic acid moiety could be replaced with a tetrazole or other acidic heterocycles, which are common carboxylic acid bioisosteres that can sometimes improve metabolic stability or cell permeability. openaccessjournals.comdrughunter.com Similarly, the acetyl group could be replaced with other acyl groups or small heterocyclic rings to explore different interactions with the target protein. nih.gov

Another approach is scaffold hopping or fragment-based design , where the core piperidine ring is replaced with a different heterocyclic scaffold that maintains the essential 3D arrangement of the key interacting groups. drugdesign.org This can lead to the discovery of novel chemical series with potentially improved properties. Computational tools can generate and evaluate a multitude of virtual analogues, prioritizing those with the most promising predicted binding affinities and drug-like properties for synthesis and experimental testing. biotech-asia.org These in silico methods accelerate the drug discovery process by focusing on compounds with a higher probability of success. biotech-asia.org

Emerging Research Applications and Future Directions for 1 Acetylpiperidine 2 Carboxylic Acid

Applications in Advanced Organic Synthesis and Methodology Development

The strategic placement of functional groups in 1-acetylpiperidine-2-carboxylic acid allows for its use in the development of novel synthetic methods, particularly in the realms of asymmetric synthesis and the construction of diverse molecular frameworks.

Asymmetry Induction and Catalyst Design

The inherent chirality of this compound makes it an attractive candidate for applications in asymmetric synthesis, both as a chiral auxiliary and as a precursor for chiral ligands and organocatalysts.

Chiral Ligand Synthesis : Chiral cyclic amino acids, such as L-pipecolic acid, are valuable starting materials for the synthesis of sophisticated chiral ligands. For instance, well-designed N,N'-dioxide ligands derived from cyclic amino acids have been shown to be effective in a wide range of asymmetric catalytic reactions when complexed with various metal ions. oup.com These ligands create a specific chiral environment that can influence the stereochemical outcome of a reaction. This compound can serve as a key building block for a new class of such ligands, where the N-acetyl group can modulate the steric and electronic properties of the resulting catalyst.

Organocatalysis : Non-covalent interactions play a crucial role in organocatalysis. The parent compound, (S)-pipecolic acid, has been successfully employed as an organocatalyst in direct asymmetric Mannich reactions, yielding products with high enantioselectivities. nih.gov The six-membered ring of pipecolic acid influences the transition state geometry differently than the five-membered ring of proline, leading to different diastereoselectivity. nih.gov The N-acetyl derivative, this compound, could potentially offer a modified catalytic activity and selectivity profile due to the steric and electronic influence of the acetyl group.

| Catalyst/Ligand Precursor | Reaction Type | Metal Ion (if applicable) | Potential Advantage of using this compound |

| N,N'-dioxide ligands | Lewis acid catalysis | Sc³⁺, Y³⁺, La³⁺, Cu²⁺, Zn²⁺, etc. oup.com | The N-acetyl group can fine-tune the ligand's steric and electronic properties, potentially improving enantioselectivity. |

| Organocatalyst | Asymmetric Mannich reaction | N/A | The acetyl group may alter the catalyst's solubility and conformational rigidity, influencing the stereochemical outcome. nih.gov |

Development of Novel Protecting Group Strategies

In multi-step syntheses, particularly in peptide chemistry, the judicious use of protecting groups is paramount to avoid unwanted side reactions. springernature.com The N-acetyl group of this compound serves as a protecting group for the secondary amine of the piperidine (B6355638) ring.

The stability of the acetyl group under various reaction conditions makes it a useful protecting group. It is generally stable to acidic and basic conditions used for the removal of other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), respectively. peptide.compeptide.com This orthogonality is crucial in complex synthetic sequences, allowing for selective deprotection of other functional groups without affecting the N-acetylated piperidine core. springernature.com

The development of protecting group strategies often involves finding groups that can be removed under specific and mild conditions. While the amide bond of the N-acetyl group is generally robust, its removal can be achieved under more forcing hydrolytic conditions or through enzymatic cleavage, offering another layer of synthetic flexibility. whiterose.ac.uk

Multi-Component Reactions and Combinatorial Approaches

Multi-component reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in medicinal chemistry for the rapid generation of molecular diversity from simple starting materials. mdpi.comnih.gov These reactions typically involve a carboxylic acid and an amine component. mdpi.com

Pipecolic acid, the parent compound of this compound, contains both the necessary amine and carboxylic acid functionalities, making it a suitable substrate for MCRs. In the context of this compound, the secondary amine is already acylated. This modification means it cannot participate as a typical amine component in a standard Ugi or Passerini reaction. However, it can still serve as the carboxylic acid component.

A hypothetical Ugi-type reaction could involve this compound, an aldehyde, an isocyanide, and a primary amine. The resulting product would incorporate the N-acetylated piperidine scaffold, leading to a diverse library of complex molecules with potential biological activity.

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Role of this compound |

| Ugi Reaction | Aldehyde | Primary Amine | Isocyanide | This compound | Carboxylic Acid Component |

| Passerini Reaction | Aldehyde | Isocyanide | This compound | N/A | Carboxylic Acid Component |

Role in Precursor Development for Complex Molecular Architectures

The rigid, chiral scaffold of this compound makes it an ideal starting point for the synthesis of complex natural products and for the generation of diverse libraries of compounds for biological screening.

Building Blocks for Natural Product Synthesis Research

The piperidine ring is a common structural motif in a vast array of natural products, particularly alkaloids, which often exhibit significant pharmacological activities. researchgate.net Pipecolic acid and its derivatives are known precursors in the biosynthesis of various bioactive metabolites. researchgate.net

The synthesis of natural products often relies on the use of chiral building blocks to install the desired stereochemistry. nih.gov this compound, available in its enantiomerically pure form, can serve as a valuable chiral pool starting material. The N-acetyl group can be carried through several synthetic steps and can be a part of the final natural product target, or it can be removed at a later stage to reveal the secondary amine for further functionalization.

| Natural Product Class | Core Structure | Potential Role of this compound |

| Piperidine Alkaloids | Substituted Piperidine Ring | Chiral source for the piperidine core. |

| Macrolide Antibiotics | Large Lactone Ring with Heterocyclic Subunits | Precursor for the pipecolic acid moiety found in some macrolides. |